molecular formula C11H10BrN B6255706 4-bromo-1-ethylisoquinoline CAS No. 7114-89-8

4-bromo-1-ethylisoquinoline

Cat. No. B6255706
CAS RN: 7114-89-8
M. Wt: 236.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethylisoquinoline (4-BEI) is a synthetic compound belonging to the isoquinoline family of compounds. It is an important intermediate in the synthesis of other isoquinoline compounds, and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 4-BEI has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been used in laboratory experiments to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

4-bromo-1-ethylisoquinoline has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-bromo-1-ethylisoquinoline has been used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various compounds. In biochemistry, it has been used to study the structure and function of enzymes, and to identify new drug targets. In pharmacology, 4-bromo-1-ethylisoquinoline has been used to study the pharmacokinetics and pharmacodynamics of various drugs, and to investigate the safety and efficacy of new drug candidates.

Mechanism of Action

The exact mechanism of action of 4-bromo-1-ethylisoquinoline is not yet fully understood. However, it is believed to act as an agonist or antagonist of certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to interact with other receptors, such as the opioid receptor, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects
4-bromo-1-ethylisoquinoline has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral effects. It has also been found to possess analgesic and antidepressant effects. In addition, it has been found to possess neuroprotective and anti-oxidant effects, and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-ethylisoquinoline in laboratory experiments include its low cost and ease of synthesis. Its low cost makes it an attractive option for researchers who are working with limited budgets. Additionally, its ease of synthesis makes it a convenient option for researchers who are looking to quickly synthesize a compound for testing. However, there are some limitations to using 4-bromo-1-ethylisoquinoline in laboratory experiments. For example, it is not very stable and has a tendency to degrade over time. Additionally, it is not very soluble in water, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for the use of 4-bromo-1-ethylisoquinoline in scientific research. One potential future direction is the development of new drugs or drug candidates that utilize 4-bromo-1-ethylisoquinoline as an active ingredient. Additionally, 4-bromo-1-ethylisoquinoline could be used to develop new diagnostic tests or treatments for various diseases. Additionally, 4-bromo-1-ethylisoquinoline could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for synthesizing other isoquinoline compounds. Finally, 4-bromo-1-ethylisoquinoline could be used to study the mechanism of action of various drugs, and to investigate the safety and efficacy of new drug candidates.

Synthesis Methods

4-bromo-1-ethylisoquinoline is typically synthesized through a process known as the Sandmeyer reaction. This reaction involves the replacement of the halogen atom of an aryl halide with a nucleophilic functional group, such as a hydroxyl group. The reaction is typically carried out in an aqueous solution of an alkali metal salt, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction is generally considered to be a mild and efficient method for the synthesis of 4-bromo-1-ethylisoquinoline and other isoquinoline compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-1-ethylisoquinoline can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2-ethylphenylamine", "acetaldehyde", "bromine", "sodium hydroxide", "sulfuric acid", "potassium carbonate", "magnesium", "ethyl iodide" ], "Reaction": [ "Step 1: Protection of the amine group in 2-ethylphenylamine with acetaldehyde and sulfuric acid to form N-(2-ethylphenyl)acetamide.", "Step 2: Bromination of N-(2-ethylphenyl)acetamide with bromine in the presence of sulfuric acid to form N-(2-ethylphenyl)-2-bromoacetamide.", "Step 3: Cyclization of N-(2-ethylphenyl)-2-bromoacetamide with sodium hydroxide to form 4-bromo-1-ethylisoquinoline.", "Step 4: Reduction of ethyl iodide with magnesium to form ethylmagnesium iodide.", "Step 5: Alkylation of 4-bromo-1-ethylisoquinoline with ethylmagnesium iodide in the presence of potassium carbonate to form 4-bromo-1-ethyl-2-ethylisoquinoline." ] }

CAS RN

7114-89-8

Product Name

4-bromo-1-ethylisoquinoline

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.